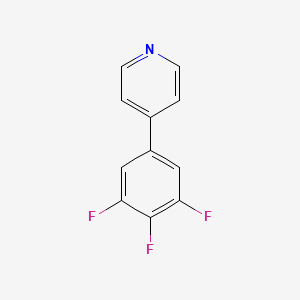
4-(3,4,5-Trifluorophenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4,5-Trifluorophenyl)pyridine is an organic compound with the molecular formula C11H6F3N and a molecular weight of 209.17 g/mol . This compound features a pyridine ring substituted with a trifluorophenyl group at the 4-position. The presence of fluorine atoms imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4,5-Trifluorophenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids . The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The final product, this compound, is formed through reductive elimination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3,4,5-Trifluorophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(3,4,5-Trifluorophenyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and materials.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 4-(3,4,5-Trifluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethylpyridine: Similar in structure but with a trifluoromethyl group instead of a trifluorophenyl group.
Fluoropyridines: Compounds with fluorine atoms attached to the pyridine ring.
Uniqueness: 4-(3,4,5-Trifluorophenyl)pyridine is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and physical properties. This makes it more versatile and effective in various applications compared to other fluorinated pyridines .
Eigenschaften
CAS-Nummer |
1214372-29-8 |
|---|---|
Molekularformel |
C11H6F3N |
Molekulargewicht |
209.17 g/mol |
IUPAC-Name |
4-(3,4,5-trifluorophenyl)pyridine |
InChI |
InChI=1S/C11H6F3N/c12-9-5-8(6-10(13)11(9)14)7-1-3-15-4-2-7/h1-6H |
InChI-Schlüssel |
IAJQSMITNACFST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CC(=C(C(=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















